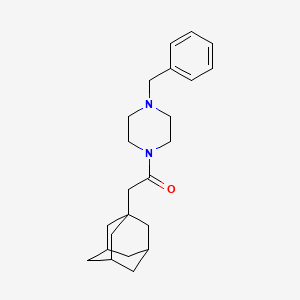

2-(adamantan-1-yl)-1-(4-benzylpiperazin-1-yl)ethan-1-one

Beschreibung

2-(Adamantan-1-yl)-1-(4-benzylpiperazin-1-yl)ethan-1-one is a synthetic compound featuring an adamantane moiety linked to a benzylpiperazine group via an ethanone bridge. Adamantane derivatives are prized for their lipophilicity and metabolic stability, while the benzylpiperazine group may enhance binding to neurological or enzymatic targets. This compound is structurally analogous to several adamantane-containing molecules with diverse pharmacological activities, including acetylcholinesterase inhibition, antimicrobial effects, and antiparasitic properties .

Eigenschaften

IUPAC Name |

2-(1-adamantyl)-1-(4-benzylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O/c26-22(16-23-13-19-10-20(14-23)12-21(11-19)15-23)25-8-6-24(7-9-25)17-18-4-2-1-3-5-18/h1-5,19-21H,6-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAYRRKRPIDEBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)CC34CC5CC(C3)CC(C5)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(adamantan-1-yl)-1-(4-benzylpiperazin-1-yl)ethan-1-one typically involves the following steps:

Formation of the Adamantane Derivative: Adamantane is first functionalized to introduce a reactive group, such as a halide or hydroxyl group.

Piperazine Derivative Preparation: Piperazine is modified to introduce a benzyl group, forming 4-benzylpiperazine.

Coupling Reaction: The adamantane derivative and the benzylpiperazine derivative are then coupled through a nucleophilic substitution reaction, forming the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(adamantan-1-yl)-1-(4-benzylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds derived from adamantane and piperazine structures exhibit a range of biological activities:

Antiviral Activity

Adamantane derivatives have historically been recognized for their antiviral properties, particularly against influenza viruses. The incorporation of the piperazine moiety may enhance the binding affinity to viral proteins, potentially leading to new antiviral agents targeting resistant strains of influenza and other viruses .

Neuropharmacological Effects

Piperazine derivatives are known for their interactions with neurotransmitter receptors. Studies suggest that 2-(adamantan-1-yl)-1-(4-benzylpiperazin-1-yl)ethan-1-one may exhibit anxiolytic and antidepressant-like effects through modulation of serotonin and dopamine pathways. Such properties make it a candidate for further exploration in the treatment of mood disorders .

Anticancer Potential

Recent investigations into piperazine derivatives have highlighted their potential as anticancer agents. The structural features of this compound may contribute to cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the efficacy and selectivity of this compound:

| Structural Feature | Impact on Activity |

|---|---|

| Adamantane Core | Enhances lipophilicity and receptor binding |

| Piperazine Ring | Modulates neurotransmitter receptor interactions |

| Ketone Functional Group | Potentially increases reactivity and biological activity |

Case Studies

Several studies have explored the synthesis and biological evaluation of related compounds, providing insights into the potential applications of this compound:

- Synthesis and Antiviral Activity : A study reported the synthesis of piperazine derivatives with adamantane cores, demonstrating significant antiviral activity against influenza viruses. The research emphasized the importance of the adamantane structure in enhancing bioactivity .

- Neuropharmacological Evaluation : Another investigation focused on piperazine derivatives, indicating that modifications to the benzyl group could enhance serotonin receptor binding affinity, suggesting potential use in treating anxiety disorders .

- Anticancer Studies : Research into similar compounds revealed promising anticancer properties, with specific derivatives showing cytotoxic effects against breast cancer cell lines through apoptosis pathways .

Wirkmechanismus

The mechanism of action of 2-(adamantan-1-yl)-1-(4-benzylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The adamantane moiety provides rigidity and stability, while the piperazine moiety can interact with biological receptors. The compound may modulate the activity of neurotransmitter receptors, enzymes, or ion channels, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogs and Their Features

Pharmacological Activity Comparison

Key Observations:

- The benzylpiperazine group in the target compound may enhance interaction with acetylcholinesterase compared to pyrrolidine or thiophene analogs .

- Thiophene-substituted analogs (CAS 349423-51-4) may prioritize peripheral over central targets due to reduced lipophilicity .

Physicochemical Properties

Table 3: Physical Properties of Analogs

*LogP estimated using fragment-based methods.

Biologische Aktivität

2-(adamantan-1-yl)-1-(4-benzylpiperazin-1-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C23H32N2O

- Molecular Weight : 352.5130 g/mol

- IUPAC Name : this compound

The compound features an adamantane moiety and a piperazine ring, which are known for their ability to interact with various biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. The piperazine ring enhances its affinity for serotonin and dopamine receptors, which are crucial in the treatment of neurological disorders.

1. Antiviral Activity

Research has indicated that adamantane derivatives exhibit antiviral properties, particularly against influenza viruses. The structural similarity of this compound to known antiviral agents suggests it may also possess similar properties. Studies have shown that compounds with adamantane structures can inhibit viral replication by interfering with viral ion channels .

2. Antimicrobial Properties

The compound has been investigated for its antimicrobial activity. Adamantane derivatives have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also show promise in this area .

3. Neuropharmacological Effects

Given its ability to cross the blood-brain barrier, this compound is being studied for its potential in treating neurological conditions such as depression and anxiety. Its interaction with serotonin and dopamine receptors could lead to mood-enhancing effects .

Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds:

Q & A

Q. Basic

- NMR spectroscopy : 1H/13C NMR verifies adamantane’s rigid cage structure and benzylpiperazine’s aromatic protons .

- HPLC : Quantify purity (>95%) using reverse-phase C18 columns with UV detection (λ = 254 nm) .

- X-ray crystallography : Resolve stereochemistry and confirm bond angles in single-crystal forms .

What strategies optimize yields in multi-step syntheses of this compound?

Q. Advanced

- Stepwise monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediates and adjust conditions mid-reaction .

- Inert atmosphere : Protect reactive intermediates (e.g., amines) from oxidation using nitrogen/argon .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 hours to 2–4 hours) while maintaining yield .

How is the compound’s stability assessed under varying storage conditions?

Q. Basic

- Accelerated degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways .

- LC-MS analysis : Detect hydrolytic byproducts (e.g., adamantane carboxylic acid) or oxidative dimers .

- Long-term storage : Store lyophilized at -20°C in amber vials to prevent photodegradation .

What methodologies elucidate the compound’s mechanism of action on neurotransmitter systems?

Q. Advanced

- Radioligand binding assays : Use [3H]-labeled ligands (e.g., ketanserin for 5-HT2A) to measure Ki values .

- Functional cAMP assays : Quantify G-protein coupling efficacy in transfected HEK293 cells .

- In vivo microdialysis : Monitor dopamine/serotonin release in rodent prefrontal cortex after administration .

How are structure-activity relationships (SARs) explored for derivatives of this compound?

Q. Advanced

- Substituent variation : Modify benzylpiperazine with electron-withdrawing/donating groups (e.g., -F, -OCH3) to assess receptor selectivity .

- Adamantane substitution : Replace adamantane with norbornane to study steric effects on binding .

- Molecular docking : Perform in silico simulations with receptor crystal structures (e.g., 5-HT1A PDB: 6WGT) to predict binding poses .

What in vitro models are suitable for preliminary neuropharmacological screening?

Q. Basic

- PC12 cells : Assess neurite outgrowth as a proxy for neurotrophic activity .

- SH-SY5Y cells : Test dopaminergic toxicity via MTT assays .

- Primary cortical neurons : Measure calcium flux using FLIPR for real-time receptor activation .

How are metabolic pathways and pharmacokinetic properties evaluated?

Q. Advanced

- Hepatocyte incubation : Identify phase I/II metabolites (e.g., CYP450-mediated oxidation) using LC-HRMS .

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction in human serum .

- BBB permeability : Conduct PAMPA assays or in situ brain perfusion in rodents .

What safety protocols are critical for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.